![molecular formula C8H14N4O3 B598298 (3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate CAS No. 114870-50-7](/img/structure/B598298.png)
(3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate
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Overview
Description
(3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a piperidine derivative with an azido group and a carboxylate ester, making it a versatile compound with a wide range of potential uses.
Mechanism of Action
The mechanism of action of (3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate is not fully understood. However, it has been found to interact with various enzymes and receptors in the body, leading to its biological activities.
Biochemical and Physiological Effects:
Studies have shown that (3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate has various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using (3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate in lab experiments include its versatility and potential for use in drug development. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are many potential future directions for the study of (3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate. These include further studies on its mechanism of action, its potential use in drug development, and its potential use in the treatment of various diseases. Additionally, studies could be conducted to determine the safety and toxicity of this compound. Overall, (3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate is a promising compound with many potential applications in scientific research.
Synthesis Methods
The synthesis of (3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate involves the reaction of ethyl 3-hydroxy-4-piperidone-1-carboxylate with sodium azide in the presence of a catalyst. The reaction yields the desired compound, which can then be purified using various techniques such as column chromatography.
Scientific Research Applications
The potential applications of (3S,4S)-ethyl 3-azido-4-hydroxypiperidine-1-carboxylate in scientific research are vast. This compound has been studied for its potential use in drug development, as it has been found to have various biological activities.
properties
IUPAC Name |
ethyl 3-azido-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c1-2-15-8(14)12-4-3-7(13)6(5-12)10-11-9/h6-7,13H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJFWZYTDZMKJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C(C1)N=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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